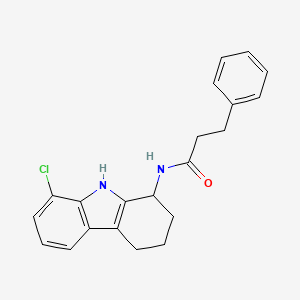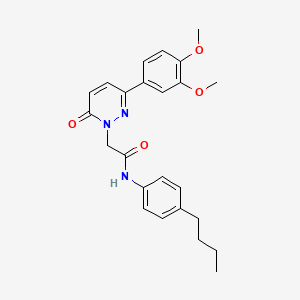![molecular formula C17H18ClN3O4S2 B10987624 1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987624.png)
1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Indole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps
Thiophene Derivative Synthesis: Start by synthesizing the thiophene derivative.
Introduction of Chlorophenyl Group: Introduce the 3-chlorophenyl group to the thiophene derivative. This step can be achieved through electrophilic substitution reactions.
Amide Formation: React the chlorophenyl-thiophene intermediate with an appropriate amine (e.g., 2-[(thiophen-2-ylsulfonyl)amino]ethylamine) to form the amide linkage.
Oxidation and Cyclization: Oxidize the amide to yield the 5-oxo-pyrrolidine ring.
Industrial Production: Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and scalability. Detailed conditions and specific reagents are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: The chlorophenyl group is susceptible to substitution reactions.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products:
Compound X: The desired product.
Reduced Amine Derivative: Formed during reduction.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Chemistry: Study its reactivity and design related derivatives.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its combination of the chlorophenyl, thiophene, and pyrrolidine moieties. Similar compounds include other indole derivatives, but none with precisely this arrangement.
Properties
Molecular Formula |
C17H18ClN3O4S2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-13-3-1-4-14(10-13)21-11-12(9-15(21)22)17(23)19-6-7-20-27(24,25)16-5-2-8-26-16/h1-5,8,10,12,20H,6-7,9,11H2,(H,19,23) |
InChI Key |
XFHXCSYVZOQIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide](/img/structure/B10987548.png)
![5-oxo-1-phenyl-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987553.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987566.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10987570.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10987574.png)
![N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10987580.png)


![N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987599.png)
![Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10987601.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10987602.png)
![1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B10987608.png)
![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10987610.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10987614.png)
